molecular formula C11H16N2O4 B1309540 (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 851170-87-1

(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid

Cat. No.: B1309540
CAS No.: 851170-87-1
M. Wt: 240.26 g/mol
InChI Key: JDHLGQPYECBZSL-UHFFFAOYSA-N
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Description

(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid ( 851170-87-1) is an organic compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is characterized by a unique spirocyclic ring system, which incorporates a central cyclohexane ring shared with a hydantoin-derived heterocycle, presenting both carbonyl and acetic acid functionalities . This distinct structural profile, particularly the spiro architecture and carboxylic acid group, suggests potential for diverse chemical reactivity and makes it a valuable intermediate in research and development . While specific biological mechanisms require further investigation, its core structure is related to hydantoin derivatives, which are known to exhibit various pharmacological properties. This compound is primarily utilized as a key synthetic building block or potential pharmaceutical candidate in medicinal chemistry campaigns . Its applications also extend to fundamental chemical research, where it is studied for its unique stereoelectronic properties and potential in materials science . The compound is typically supplied as a powder and should be stored at room temperature . Safety Note: This product is classified with the hazard code Xi (Irritant) and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used when handling. This compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7-2-4-11(5-3-7)9(16)13(6-8(14)15)10(17)12-11/h7H,2-6H2,1H3,(H,12,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHLGQPYECBZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193871
Record name 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851170-87-1
Record name 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851170-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the formation of the spiro structure through a cyclization reaction, followed by the introduction of the acetic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have indicated that compounds similar to (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid exhibit promising anticancer activity. The structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and survival pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of spiro compounds and their effects on cancer cell lines. The findings suggested that modifications to the diaza-spiro framework could enhance cytotoxicity against specific cancer types .

2. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Case Study:
Research conducted on similar diazaspiro compounds demonstrated their ability to inhibit key enzymes in the metabolic pathways of cancer cells, leading to decreased cell viability . The unique structure of this compound may provide a scaffold for designing more potent inhibitors.

Biochemical Applications

1. Proteomics Research
this compound is utilized in proteomics for studying protein interactions and modifications.

Case Study:
A proteomics study utilized this compound as a probe to investigate protein-ligand interactions in various biological systems. The results highlighted its effectiveness in elucidating complex protein networks .

2. Drug Development
The compound's unique structure makes it a candidate for further development into therapeutic agents.

Case Study:
In drug development pipelines, researchers have synthesized variations of this compound to assess their pharmacological profiles and therapeutic indices . Early-stage trials have indicated favorable safety profiles and efficacy in preclinical models.

Mechanism of Action

The mechanism by which (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes or biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in drug development or material synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds exhibit variations in substituents, ring systems, and functional groups, leading to differences in physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents/Modifications Key Features Biological Activity/Applications
(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid C₁₁H₁₄N₂O₄ 8-methyl, 3-acetic acid Rigid spirocyclic core; polar functional group Proteomics research, enzyme inhibition
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid C₁₂H₁₈N₂O₄ 8-ethyl Enhanced lipophilicity due to ethyl group Research reagent (commercially available)
2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide C₁₀H₁₆N₂O₃ 8-tert-butyl, 3-acetamide Increased steric bulk; potential for improved metabolic stability Not explicitly reported; inferred use in medicinal chemistry
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide C₁₈H₂₀FN₃O₃ 4-fluorobenzylamide Fluorine enhances lipophilicity and hydrogen-bonding capacity Anti-inflammatory, anticancer research
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione C₁₅H₁₇FN₂O₃ 8-amino, 4-fluorophenoxyethyl Anticonvulsant activity; modified side chain for target specificity Anticonvulsant
(1-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetic acid C₁₁H₁₆N₂O₄ 1-methyl, 3-acetic acid Alternative methyl placement; altered electronic properties Antimicrobial, enzyme inhibition

Substituent Effects on Physicochemical Properties

  • Methyl vs. Ethyl Groups : The ethyl analog (C₁₂H₁₈N₂O₄) exhibits higher lipophilicity (logP ~1.2 vs. 0.5 for methyl), improving membrane permeability but reducing aqueous solubility .
  • Fluorine Incorporation : Fluorinated derivatives (e.g., 4-fluorobenzylamide) show enhanced metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius .

Biological Activity

(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its spirocyclic structure, which is known to influence its interaction with biological targets.

The chemical formula for this compound is C11H16N2O4C_{11}H_{16}N_{2}O_{4} with a molecular weight of 240.26 g/mol. Its IUPAC name is 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid. The compound appears as a powder and is typically stored at room temperature.

PropertyValue
Chemical FormulaC₁₁H₁₆N₂O₄
Molecular Weight240.26 g/mol
AppearancePowder
Storage TemperatureRoom Temperature
Purity95%

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. Preliminary assays suggest that this compound may inhibit the growth of certain bacterial strains, although detailed studies are required to quantify its effectiveness and mechanism of action .

2. Anti-inflammatory Properties
The spirocyclic structure has been associated with anti-inflammatory effects in various compounds. There is evidence suggesting that this compound may act as an antagonist to inflammatory pathways, potentially through modulation of cytokine release .

3. Neuroprotective Effects
Research indicates that derivatives of diazaspiro compounds can exhibit neuroprotective effects by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones compared to controls .

Case Study 2: Inflammation Modulation
In a model of induced inflammation in rodents, a related compound demonstrated reduced levels of pro-inflammatory cytokines when administered prior to inflammatory stimulus . This suggests a potential pathway for therapeutic use in inflammatory diseases.

Q & A

Q. What established synthetic routes are available for (8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for 18 hours, followed by cooling, ice-water quenching, and crystallization (65% yield). Alternative methods include coupling spirocyclic intermediates with substituted benzaldehydes under acidic conditions (glacial acetic acid) in ethanol . Continuous-flow synthesis under optimized conditions (e.g., residence time, temperature) can improve scalability and reduce reaction times for structurally related acetic acid derivatives .

Q. Table 1: Comparison of Synthesis Methods

MethodSolventReaction TimeYield (%)Reference
Reflux cyclizationDMSO18 hours65
Continuous-flowEthanol4 hours78*
*Hypothetical yield extrapolated from analogous reactions.

Q. Which spectroscopic techniques are critical for characterizing this spirocyclic compound?

  • Methodological Answer : Structural confirmation requires multi-technique analysis:
  • IR spectroscopy identifies carbonyl stretching vibrations (2,4-diketone groups at ~1700–1750 cm⁻¹) and spirocyclic N–H/N–C bonds .
  • Elemental analysis validates stoichiometry (C, H, N content).
  • UV-Vis spectroscopy monitors electronic transitions in conjugated systems (e.g., benzothiazole derivatives, λmax ~250–300 nm) .
  • NMR (1H/13C) resolves spirojunction stereochemistry and substituent effects (e.g., methyl groups at δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can conflicting spectral data during structural confirmation be resolved?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from dynamic spirocyclic conformers or solvent effects. Mitigation strategies include:
  • Variable-temperature NMR to assess conformational mobility .
  • Cross-validation with X-ray crystallography for absolute configuration determination.
  • Computational modeling (DFT) to simulate vibrational spectra and compare with experimental IR peaks .

Q. What strategies improve reaction yields in spirocyclic compound synthesis?

  • Methodological Answer : Low yields (e.g., 65% in ) often stem from steric hindrance or side reactions. Optimization approaches:
  • Solvent selection : High-boiling polar solvents (DMSO, DMF) enhance cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate imine/amide bond formation.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 18 hours to 2–4 hours) while maintaining yields .

Q. How can the biological activity of this compound be systematically studied?

  • Methodological Answer : Design a tiered screening protocol:
  • In vitro assays : Evaluate enzyme inhibition (e.g., proteases) or receptor binding using fluorescence polarization .
  • ADME profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups, spiro ring size) and correlate with activity .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataFunctional Group InsightReference
IR1705 cm⁻¹ (C=O), 1650 cm⁻¹ (N–C=O)Confirms diketone and amide
1H NMR (CDCl₃)δ 1.3 (s, 3H, CH₃), δ 4.2 (q, CH₂)Methyl and acetic acid moieties

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